molecular formula C10H19NO4 B2734431 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) CAS No. 480450-33-7

1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI)

Cat. No.: B2734431
CAS No.: 480450-33-7
M. Wt: 217.265
InChI Key: RIZGRNBWPJMDKU-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two hydroxyl groups, and a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) typically involves the protection of the piperidine ring followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce deoxygenated piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZGRNBWPJMDKU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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